molecular formula C13H14N2O4S B2708714 ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1987263-11-5

ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No. B2708714
CAS RN: 1987263-11-5
M. Wt: 294.33
InChI Key: GLFAUNILEFDARN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazine family and is synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, there are several future directions for research on this compound.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide belongs to a class of compounds involved in the synthesis and characterization of novel thiadiazoles and thiazoles. These compounds exhibit potential anticancer activities. For instance, novel thiadiazole derivatives have shown promising results against the breast carcinoma cell line MCF-7, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014).

Photochemical Rearrangements

Research into the photochemical rearrangements of dihydro-1,3-thiazines, including ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine derivatives, has led to the identification of novel transformation pathways. These pathways result in the formation of compounds with varied structural features, showcasing the synthetic versatility of thiadiazine derivatives (Bhatia et al., 1998).

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis of thiadiazine derivatives to explore their biological activities. For example, compounds synthesized from this compound have demonstrated moderate insecticidal activity and potential anticancer properties. This highlights the compound's relevance in developing new therapeutic agents (Li, Tian, & Wang, 2013).

Structural and Molecular Investigations

The compound and its derivatives have been subjects of structural and molecular investigations, including single-crystal X-ray diffraction studies. These studies provide insights into the molecular interactions and stability of the compound, furthering our understanding of its potential applications in various scientific domains (Achutha et al., 2017).

properties

IUPAC Name

ethyl 2-methyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFAUNILEFDARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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